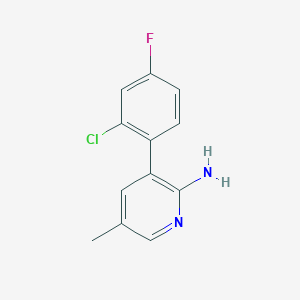![molecular formula C18H29FN2O2 B4255745 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4255745.png)
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
Descripción general
Descripción
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Mecanismo De Acción
The mechanism of action of 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to exhibit a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to possess antioxidant activity, which may help protect cells from oxidative damage. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell types, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity. Like many other anticancer agents, 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may have adverse effects on healthy cells, which could limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective derivatives of this compound, which could be used to target specific types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and other conditions. Finally, more research is needed to determine the safety and efficacy of this compound in animal and human studies, which could pave the way for its eventual use in clinical settings.
Aplicaciones Científicas De Investigación
2-[4-(2-fluoro-5-methoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
2-[4-[(2-fluoro-5-methoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O2/c1-14(2)11-21-8-7-20(13-16(21)6-9-22)12-15-10-17(23-3)4-5-18(15)19/h4-5,10,14,16,22H,6-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWYXMNLCKRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B4255667.png)
![1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-ethylpiperazine](/img/structure/B4255671.png)

![[2-(1H-benzimidazol-6-yl)phenyl]methanol](/img/structure/B4255679.png)
![(3-chloro-4-methoxybenzyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B4255682.png)
![(1-{2-[(1-benzoylpiperidin-4-yl)amino]ethyl}piperidin-2-yl)methanol](/img/structure/B4255691.png)

![N-(2-methoxybenzyl)-2-{[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}acetamide](/img/structure/B4255718.png)
![N-(3-chlorobenzyl)-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4255723.png)
![5-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-methylpyrimidine trifluoroacetate](/img/structure/B4255742.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1H-1,2,4-triazol-5-yl)ethanamine](/img/structure/B4255746.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B4255749.png)
![2-(1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B4255755.png)
![(4-fluoro-3-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B4255761.png)